N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-5-isopropylphenyl)thiourea
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Overview
Description
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-5-isopropylphenyl)thiourea is a complex organic compound with a molecular formula of C18H18N2O4S This compound is known for its unique structural features, which include a benzodioxole ring and a carbamothioyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-5-isopropylphenyl)thiourea typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol derivatives with formaldehyde.
Introduction of the Carbamothioyl Group: The carbamothioyl group is introduced via a reaction between an amine and carbon disulfide, followed by the addition of an alkyl halide.
Coupling Reactions: The final step involves coupling the benzodioxole ring with the carbamothioyl group under specific reaction conditions, such as the presence of a base and a suitable solvent.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-5-isopropylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzodioxole derivatives.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-5-isopropylphenyl)thiourea has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-5-isopropylphenyl)thiourea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to its potential anticancer effects.
Comparison with Similar Compounds
Similar Compounds
N-(2-Hydroxy-5-(1-hydroxy-2-{1-(4-methoxyphenyl)propan-2-ylamino}ethyl)phenyl)formamide fumarate: A compound with a similar structure but different functional groups.
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-3-iodobenzamide: A derivative with an iodine atom, which may exhibit different chemical and biological properties.
Uniqueness
N-(1,3-benzodioxol-5-ylcarbonyl)-N'-(2-hydroxy-5-isopropylphenyl)thiourea is unique due to its specific combination of functional groups and structural features
Properties
Molecular Formula |
C18H18N2O4S |
---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[(2-hydroxy-5-propan-2-ylphenyl)carbamothioyl]-1,3-benzodioxole-5-carboxamide |
InChI |
InChI=1S/C18H18N2O4S/c1-10(2)11-3-5-14(21)13(7-11)19-18(25)20-17(22)12-4-6-15-16(8-12)24-9-23-15/h3-8,10,21H,9H2,1-2H3,(H2,19,20,22,25) |
InChI Key |
CZQVWFIRDZMZCS-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
Canonical SMILES |
CC(C)C1=CC(=C(C=C1)O)NC(=S)NC(=O)C2=CC3=C(C=C2)OCO3 |
Origin of Product |
United States |
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